![molecular formula C19H16O5 B2385193 ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate CAS No. 5897-05-2](/img/structure/B2385193.png)
ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate
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Overview
Description
ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate is a synthetic compound with the molecular formula C19H16O5 and a molecular weight of 324.332.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Activities
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate exhibits several pharmacological activities, primarily due to the presence of the chromenone moiety. Research indicates its potential in:
- Antimicrobial Activity: Studies have shown that related compounds demonstrate efficacy against various bacterial strains, including E. coli and S. aureus. The structural modifications can enhance this activity, making it a candidate for developing new antibiotics .
- Anticancer Properties: The compound has been investigated for its cytotoxic effects on cancer cell lines, notably showing selective toxicity towards MCF-7 (breast cancer) cells. In vitro studies suggest that it may induce apoptosis through mitochondrial pathways .
Synthesis of Novel Derivatives
Research has focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, derivatives incorporating oxadiazole structures have been synthesized and characterized for their potential anti-inflammatory and anticancer properties .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the journal MDPI examined the antimicrobial efficacy of compounds related to this compound. The findings revealed that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, indicating a promising direction for antibiotic development .
Case Study 2: Anticancer Effects on MCF-7 Cells
In vitro tests conducted on MCF-7 cell lines demonstrated that derivatives of ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yloxy]acetate exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents. The mechanism of action appears to involve interference with cellular pathways leading to apoptosis .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions result in various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate can be compared with similar compounds such as:
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure with a hydroxyl group at a different position.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Biological Activity
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, a synthetic organic compound belonging to the chromen-4-one derivatives, exhibits promising biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound's structure features a chromenone core, characterized by a bicyclic system consisting of a benzene ring fused to a pyrone ring. Its molecular formula is C20H18O5, with a molecular weight of 342.35 g/mol. The presence of the ethyl ester group and phenyl substitution enhances its chemical reactivity and biological potential.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition :
- The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammatory responses and decreased tumor cell proliferation.
- Antimicrobial Activity :
Anticancer Properties
Research has indicated that this compound may induce apoptosis in cancer cells. A study conducted by Gursoy & Karal (2003) highlighted its potential in reducing tumor growth in vitro by modulating apoptotic pathways .
Antimicrobial Effects
The antimicrobial activity of this compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other chromenone derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate | Structure | Anticancer |
4-Methylumbelliferone | Structure | Antioxidant |
Coumarin derivatives | Structure | Antimicrobial |
This table illustrates how this compound stands out due to its specific ester group and phenyl substitution, which confer unique chemical and biological properties compared to its analogs.
Study on Anticancer Activity
A notable study published in Pharmaceutical Biology examined the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated that treatment with ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yloxy]acetate led to a significant reduction in cell viability, indicating its potential as an anticancer agent .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Candida albicans. The findings revealed that the compound exhibited potent antifungal activity, suggesting its applicability in treating fungal infections .
Properties
IUPAC Name |
ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-17(10-14)24-11-16(19(15)21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIGHFPBSMTISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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